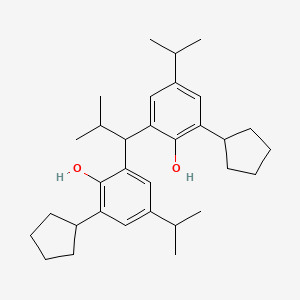

2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol)

Description

2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) is a bisphenol derivative characterized by a central 2-methylpropylidene bridge linking two phenolic rings. Each phenolic ring is substituted at the 6-position with a cyclopentyl group and at the 4-position with an isopropyl group. This structural configuration imparts significant steric hindrance and hydrophobicity, distinguishing it from simpler bisphenols like Bisphenol A (BPA). The compound is hypothesized to function as an antioxidant or polymer stabilizer, leveraging its bulky substituents to resist degradation under thermal or oxidative stress .

Properties

CAS No. |

93803-60-2 |

|---|---|

Molecular Formula |

C32H46O2 |

Molecular Weight |

462.7 g/mol |

IUPAC Name |

2-cyclopentyl-6-[1-(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol |

InChI |

InChI=1S/C32H46O2/c1-19(2)24-15-26(22-11-7-8-12-22)31(33)28(17-24)30(21(5)6)29-18-25(20(3)4)16-27(32(29)34)23-13-9-10-14-23/h15-23,30,33-34H,7-14H2,1-6H3 |

InChI Key |

GUQPPJSPZYSPPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCC3)C(C)C)C(C)C)O)C4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) typically involves the condensation of 6-cyclopentyl-4-isopropylphenol with 2-methylpropylidene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: The major products are typically quinones or other oxidized derivatives.

Reduction: The major products are reduced phenolic compounds.

Substitution: The major products are halogenated phenols.

Scientific Research Applications

2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic groups can form hydrogen bonds and interact with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Bisphenol A (BPA)

- Structure : Two 4-hydroxyphenyl groups linked by a dimethylmethane bridge.

- Key Differences : BPA lacks bulky alkyl substituents, resulting in lower steric hindrance and higher estrogenic activity. The target compound’s cyclopentyl and isopropyl groups likely reduce endocrine disruption risks while enhancing thermal stability .

6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) (CAS 4066-02-8)

- Structure : Methylenebis bridge with 2-cyclohexyl and 4-methyl substituents.

- Key Differences : The cyclohexyl group (bulkier than cyclopentyl) may reduce solubility in polar solvents but improve thermal resistance. The target compound’s isopropyl group offers intermediate steric effects compared to methyl substituents .

Phenol,4,4'-(1-methylethylidene)bis[2,6-bis(1,1-dimethylethyl)] (CAS 13676-82-9)

- Structure : Features tert-butyl (1,1-dimethylethyl) groups at the 2- and 6-positions.

- The target compound’s cyclopentyl and isopropyl groups balance processability and performance .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Bisphenol Derivatives

| Compound Name | CAS No. | Substituents | Molecular Weight* | Key Properties |

|---|---|---|---|---|

| Target Compound | Not Listed | 6-Cyclopentyl, 4-Isopropyl | ~500–550 | High hydrophobicity, moderate thermal stability |

| Bisphenol A (BPA) | 80-05-7 | 4-Hydroxyphenyl | 228.29 | Estrogenic activity, low thermal resistance |

| 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) | 4066-02-8 | 2-Cyclohexyl, 4-Methyl | ~400–450 | Low solubility, high thermal stability |

| Phenol,4,4'-(1-methylethylidene)bis[...] | 13676-82-9 | 2,6-di-tert-butyl | ~550–600 | Extreme steric hindrance, high antioxidant capacity |

*Molecular weights estimated based on substituent contributions.

Key Findings:

Thermal Stability :

- The target compound’s cyclopentyl groups likely confer better thermal stability than BPA but less than 6,6'-methylenebis derivatives with cyclohexyl substituents .

- Tert-butyl-substituted analogs (e.g., CAS 13676-82-9) exhibit superior thermal resistance due to rigid steric protection .

Solubility and Processability: Isopropyl and cyclopentyl groups enhance solubility in nonpolar media compared to tert-butyl or cyclohexyl substituents, facilitating industrial processing .

Biological Safety :

- Bulky substituents in the target compound may reduce estrogenic activity compared to BPA, aligning with trends observed in safer BPA alternatives .

Biological Activity

The compound 2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) , also known by its CAS number 93803-60-2 , is a synthetic phenolic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, supported by relevant research findings and data.

- Molecular Formula : C32H46O

- Molecular Weight : 462.71 g/mol

- Structure : The compound features a bisphenol structure with cyclopentyl and isopropyl substituents, contributing to its unique biological properties.

Antioxidant Activity

Research has demonstrated that compounds with similar structures often exhibit significant antioxidant activity. A study evaluating bisphenolic compounds indicated that they can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) | TBD | |

| Bisphenol A | 15.3 | |

| Other Bisphenols | 10-20 |

Cytotoxic Activity

Cytotoxicity assays have shown that this compound exhibits selective toxicity against certain cancer cell lines. For instance, it has been noted to inhibit the growth of the RKO cell line significantly .

Table 2: Cytotoxicity Data

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. In vitro studies have suggested that the compound may possess activity against various bacterial strains, although specific data on this compound's efficacy is limited.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Case Studies and Research Findings

- Antioxidant Study : A recent study highlighted the antioxidant potential of bisphenolic compounds, including derivatives similar to 2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol). The findings suggest that these compounds can reduce oxidative damage in cellular models .

- Cytotoxicity Evaluation : In a comparative analysis of various bisphenolic compounds, 2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) showed promising results against cancer cell lines. The study utilized MTS assays to determine cell viability post-treatment .

- Antimicrobial Assessment : Although specific studies directly evaluating the antimicrobial properties of this compound are scarce, related phenolic compounds have demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.